

Spectral Data Analysis of N-Methyl-o-toluidine: A Technical Guide

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Compound of Interest

Compound Name: **N-Methyl-o-toluidine**

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This technical guide provides a comprehensive overview of the spectral data for **N-Methyl-o-toluidine** (CAS No. 611-21-2), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

N-Methyl-o-toluidine, with the molecular formula C₈H₁₁N, is a substituted aniline derivative.^[1] ^[2] Understanding its structural features is crucial for its application in research and development. This guide presents its ¹H NMR, ¹³C NMR, IR, and MS spectral data in a structured format, details the experimental protocols for data acquisition, and provides a visual workflow for spectral analysis.

Spectral Data Presentation

The following tables summarize the key spectral data for **N-Methyl-o-toluidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.20 - 6.60	Multiplet	4H	Aromatic protons
3.60	Singlet	1H	N-H proton
2.85	Singlet	3H	N-CH ₃ protons
2.25	Singlet	3H	Ar-CH ₃ protons

Solvent: CDCl₃. Data sourced from publicly available spectral databases.

¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
147.0	C-N
130.5	Aromatic C-H
127.0	Aromatic C-H
122.5	C-CH ₃
117.5	Aromatic C-H
109.0	Aromatic C-H
30.5	N-CH ₃
17.5	Ar-CH ₃

Solvent: CDCl₃. Data sourced from publicly available spectral databases.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3430	Medium, Sharp	N-H Stretch
3050 - 3020	Medium	Aromatic C-H Stretch
2970 - 2850	Medium	Aliphatic C-H Stretch
1600, 1500	Strong	Aromatic C=C Bending
1320	Strong	C-N Stretch
750	Strong	ortho-disubstituted benzene

Sample Phase: Neat (liquid film). Data sourced from NIST/EPA Gas-Phase Infrared Database and other public sources.[\[1\]](#)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
121	100	[M] ⁺ (Molecular Ion)
120	80	[M-H] ⁺
106	95	[M-CH ₃] ⁺
91	40	[C ₇ H ₇] ⁺ (Tropylium ion)
77	20	[C ₆ H ₅] ⁺ (Phenyl ion)

Ionization Method: Electron Ionization (EI) at 70 eV.[\[3\]](#)

Experimental Protocols

Standard protocols for the acquisition of the presented spectral data are outlined below.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **N-Methyl-o-toluidine** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters: A 400 MHz or 500 MHz NMR spectrometer is typically used.

- ^1H NMR: A standard single-pulse experiment is performed with a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-32 scans.
- ^{13}C NMR: A standard proton-decoupled ^{13}C experiment is conducted with a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

IR Spectroscopy

Sample Preparation: For a neat liquid sample, a thin film of **N-Methyl-o-toluidine** is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Parameters: A Fourier-Transform Infrared (FTIR) spectrometer is used. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum.

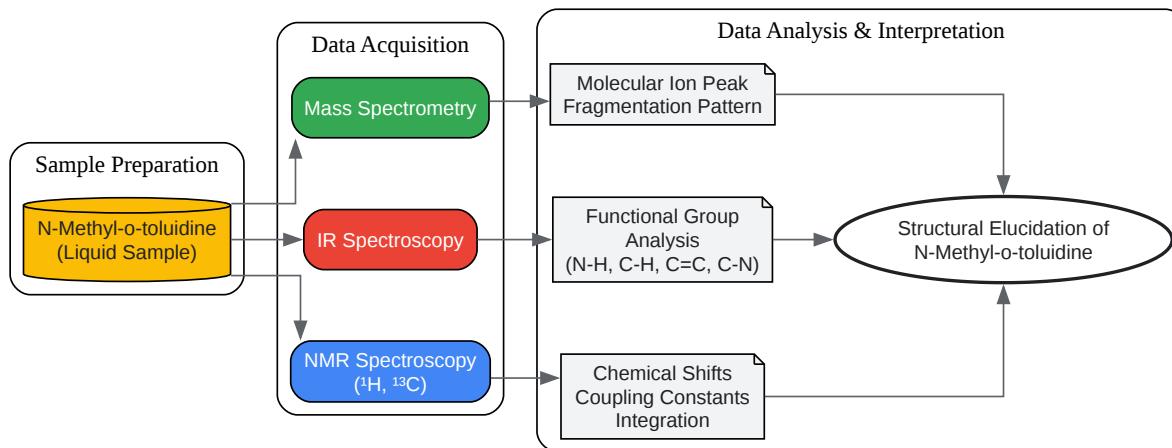
Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. Electron Ionization (EI) is performed at a standard energy of 70 eV.

Instrumentation and Parameters: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used. The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 40-500 amu.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis for the structural elucidation of **N-Methyl-o-toluidine**.



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Caption: Workflow for the spectral analysis of **N-Methyl-o-toluidine**.

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